PKM2 activator 10

Biochemical Assay AC50 Pyruvate Kinase

PKM2 activator 10 (also known as TP-1454, Compd I; CAS 2490276‑04‑3) is a pyruvate kinase M2 (PKM2) activator belonging to the pyrazole‑carboxamide chemotype. It locks PKM2 into the constitutively active tetrameric state, reprogramming tumor metabolism and modulating the immune microenvironment.

Molecular Formula C19H22F4N4O3S
Molecular Weight 462.5 g/mol
Cat. No. B11928468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKM2 activator 10
Molecular FormulaC19H22F4N4O3S
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCC1CCN(CC2=C(C=CC=C2F)N)C(=O)C3=NNC(=C3)C(F)(F)F
InChIInChI=1S/C19H22F4N4O3S/c20-14-2-1-3-15(24)13(14)11-27(7-4-12-5-8-31(29,30)9-6-12)18(28)16-10-17(26-25-16)19(21,22)23/h1-3,10,12H,4-9,11,24H2,(H,25,26)
InChIKeyGASMZUDGPKMAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKM2 Activator 10 (TP-1454) – A Low‑Nanomolar, Orally Bioavailable Pyruvate Kinase M2 Activator with Clinical‑Stage Immuno‑Oncology Data


PKM2 activator 10 (also known as TP-1454, Compd I; CAS 2490276‑04‑3) is a pyruvate kinase M2 (PKM2) activator belonging to the pyrazole‑carboxamide chemotype . It locks PKM2 into the constitutively active tetrameric state, reprogramming tumor metabolism and modulating the immune microenvironment [1]. The compound has entered Phase I clinical evaluation for advanced solid tumors (NCT04328740), distinguishing it from the majority of preclinical‑only PKM2 activators [2].

Why PKM2 Activator 10 Cannot Be Replaced by Other In‑Class PKM2 Activators


PKM2 activators share a common mechanism (stabilizing the active tetramer), yet they exhibit marked differences in biochemical potency, cellular efficacy, isoform selectivity, and clinical advancement that directly impact experimental design and translational potential [1]. Substituting TP‑1454 (PKM2 activator 10) with a structurally distinct activator such as TEPP‑46, DASA‑58, or Mitapivat introduces confounding variables in potency (10‑fold differences in AC50), target engagement (varying cellular EC50 values), and in vivo tolerability [2]. The quantitative evidence below demonstrates that TP‑1454 possesses a unique profile—low‑nanomolar biochemical AC50, sub‑50 nM cellular activity, and Phase I clinical data—that cannot be assumed for other PKM2 activators without direct experimental validation.

PKM2 Activator 10 (TP‑1454): Quantitative Comparative Evidence for Scientific Selection


Biochemical Potency: TP‑1454 Displays 3.8‑ to 9.2‑Fold Lower AC50 Than Leading Preclinical PKM2 Activators

TP‑1454 achieves half‑maximal activation (AC50) of recombinant PKM2 at 10 nM in biochemical assays [1]. In comparison, TEPP‑46 (ML265) requires 92 nM (9.2‑fold higher) , DASA‑58 requires 38 nM (3.8‑fold higher) [2], and PKM2 activator 2 requires 66 nM (6.6‑fold higher) . This potency advantage reduces the amount of compound required to achieve full target engagement, minimizing off‑target risk and cost per experiment.

Biochemical Assay AC50 Pyruvate Kinase

Cellular Target Engagement: TP‑1454 Achieves Sub‑50 nM AC50 in Cells, Whereas DASA‑58 Requires Micromolar Concentrations

TP‑1454 activates PKM2 in multiple cell types with an AC50 of <50 nM [1]. In stark contrast, DASA‑58 exhibits a cellular EC50 of 19.6 µM, a ~400‑fold higher concentration than its biochemical AC50 [2]. This discrepancy indicates that TP‑1454 maintains high potency across membrane and intracellular barriers, whereas DASA‑58 suffers from significant loss of activity in a cellular context.

Cell‑Based Assay EC50 A549

In Vivo Efficacy in Immuno‑Oncology: TP‑1454 + Anti‑PD‑1 Achieves 99% Tumor Growth Inhibition in MC38 Colorectal Model

TP‑1454 has demonstrated in vivo efficacy in combination with checkpoint inhibitors. In the MC38 syngeneic colorectal cancer model, TP‑1454 plus anti‑PD‑1 therapy resulted in 99% tumor growth inhibition relative to vehicle (P < 0.001) [1]. In the CT26 model, the same combination achieved 53% inhibition [1]. While other PKM2 activators (e.g., TEPP‑46, DASA‑58) have been evaluated in xenograft models, they lack comparable published combination data with anti‑PD‑1 in syngeneic, immunocompetent settings that are directly translatable to immuno‑oncology trials [2].

Syngeneic Tumor Model Immunotherapy Combination

Clinical Development Stage: TP‑1454 Is the Only PKM2 Activator in Phase I for Solid Tumors; Mitapivat Is Approved for Anemia but Shows Lower PKM2 Potency

TP‑1454 is under evaluation in a Phase I clinical trial for advanced solid tumors (NCT04328740) [1]. Mitapivat (AG‑348) is FDA‑approved for pyruvate kinase deficiency (hemolytic anemia) but exhibits an AC50 of 37 nM for PKM2—3.7‑fold higher than TP‑1454 . Furthermore, Mitapivat's clinical indication is unrelated to oncology, and its development path does not provide direct evidence of anti‑tumor efficacy. TEPP‑46 and DASA‑58 remain preclinical [2].

Clinical Trial Phase I Solid Tumor

Tolerability Profile: TP‑1454 Is Well Tolerated at Doses up to 1000 mg/kg/day in Rodents and Dogs

TP‑1454 has been administered to mice, rats, and dogs at repeat doses as high as 1000 mg/kg/day with acceptable tolerability [1]. This high safety margin is essential for long‑term in vivo studies and for translational oncology programs. Comparable tolerability data are not publicly available for TEPP‑46 or DASA‑58, limiting their utility in chronic dosing experiments.

Toxicology Maximum Tolerated Dose In Vivo

Optimal Use Cases for PKM2 Activator 10 (TP‑1454) Based on Quantitative Evidence


Immuno‑Oncology Combination Studies with Anti‑PD‑1/PD‑L1 Agents

TP‑1454 is uniquely supported by syngeneic tumor model data showing 99% tumor growth inhibition when combined with anti‑PD‑1 in MC38 colorectal cancer [1]. Researchers investigating metabolic reprogramming of the tumor immune microenvironment should prioritize TP‑1454 over other PKM2 activators due to this demonstrated synergy with checkpoint blockade.

High‑Throughput Cellular Screening Requiring Robust Target Engagement at Low Concentrations

With a cellular AC50 of <50 nM, TP‑1454 maintains potent PKM2 activation at concentrations that minimize off‑target effects and cytotoxicity [1]. This makes it the preferred PKM2 activator for cell‑based assays where other compounds (e.g., DASA‑58) require micromolar concentrations that may confound results.

Chronic In Vivo Dosing Studies Requiring Established Safety Margins

TP‑1454's demonstrated tolerability up to 1000 mg/kg/day in rodents and dogs [1] eliminates the need for extensive pilot toxicity studies. This is a critical advantage for longitudinal experiments (e.g., tumor growth delay, metastasis models) where other PKM2 activators lack published repeat‑dose safety data.

Translational Research Bridging Preclinical PKM2 Activation to Clinical Oncology

As the only PKM2 activator in Phase I clinical development for solid tumors [2], TP‑1454 provides a direct translational path. Academic and industry groups aiming to move PKM2‑targeting strategies toward the clinic can leverage existing clinical pharmacokinetic and safety data, unavailable for preclinical‑only compounds like TEPP‑46 or DASA‑58.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKM2 activator 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.